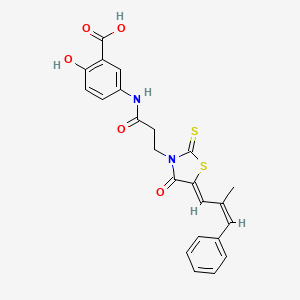
2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by its chemical formula C10H9N3OS and has been synthesized using various methods. In
Applications De Recherche Scientifique
2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial properties. One study found that 2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide inhibited the growth of human lung cancer cells in vitro. Another study reported that this compound exhibited potent anti-inflammatory activity in a mouse model of acute inflammation. Additionally, this compound has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of 2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This inhibition of COX-2 activity may contribute to the anti-inflammatory and anti-tumor properties of this compound.
Biochemical and Physiological Effects
2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the growth of biofilms, which are communities of bacteria that are resistant to antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in vitro and in vivo. Additionally, this compound has been reported to have good solubility in water and organic solvents, making it easy to work with in lab experiments. However, one limitation of using this compound is its limited stability in solution. It has been reported to degrade over time, which may affect the reproducibility of experimental results.
Orientations Futures
There are several potential future directions for research on 2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide. One area of interest is the development of analogs of this compound with improved potency and selectivity. Another potential direction is the investigation of the mechanism of action of this compound in more detail. Additionally, this compound could be further studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new synthesis methods for this compound could improve its availability for research purposes.
Conclusion
2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide is a chemical compound that has potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, and has been extensively studied for its potential therapeutic applications. While there are limitations to using this compound in lab experiments, such as its limited stability in solution, there are also several potential future directions for research on this compound. Overall, 2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide is a promising compound that warrants further investigation for its potential applications in the treatment of various diseases.
Méthodes De Synthèse
2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide has been synthesized using various methods, including the reaction of 2-aminothiazole with ethyl 2-chloroacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate and acetic acid. Another method involves the reaction of 2-aminothiazole with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate and acetic acid. Both of these methods have been reported to yield high purity and good yields of the desired product.
Propriétés
IUPAC Name |
2-pyrazol-1-yl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c13-7(6-12-4-1-2-10-12)11-8-9-3-5-14-8/h1-5H,6H2,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDUOBYBTZDUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-N-(thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2663171.png)


![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide](/img/structure/B2663176.png)
![2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2663179.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2663183.png)

![3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2663186.png)
![5-Fluoro-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2663188.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2663189.png)
